molecular formula C4H3N5O2 B13100959 5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one CAS No. 90180-97-5

5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one

Cat. No.: B13100959
CAS No.: 90180-97-5
M. Wt: 153.10 g/mol
InChI Key: DXQIJUPWHSYQLD-UHFFFAOYSA-N
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Description

5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one is a bicyclic heterocyclic compound featuring a fused oxadiazole and pyrimidine ring system. It is identified by CAS No. 90167-18-3 and has the molecular formula C₁₂H₁₄N₄O according to available sources . This compound is listed as an upstream/downstream product in pyrimidine-based chemical synthesis, suggesting utility in pharmaceutical or agrochemical intermediates .

Properties

CAS No.

90180-97-5

Molecular Formula

C4H3N5O2

Molecular Weight

153.10 g/mol

IUPAC Name

5-amino-6H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C4H3N5O2/c5-4-6-2-1(3(10)7-4)8-11-9-2/h(H3,5,6,7,9,10)

InChI Key

DXQIJUPWHSYQLD-UHFFFAOYSA-N

Canonical SMILES

C12=NON=C1N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one typically involves the nitration of fused 5,7-diamino pyrimidine derivatives under various nitric acid concentrations. For instance, concentrated nitric acid selectively yields N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations of nitric acid result in different nitrate salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including nitration, reduction, and cyclization reactions, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid of varying concentrations.

    Reduction: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various electrophiles can be used for substitution reactions at the amino group.

Major Products

    Nitration: Produces nitramine and nitrate derivatives.

    Reduction: Converts nitro groups to amino groups.

    Substitution: Forms various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one involves its interaction with various molecular targets. For instance, its derivatives have shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions make it a promising candidate for neuroprotective and anti-inflammatory therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 5-amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one include derivatives with variations in heteroatoms, substituents, or fused ring systems. Below is a detailed comparison based on physicochemical properties, reactivity, and applications.

Table 1: Key Properties of 5-Aminooxadiazolopyrimidinone and Structural Analogs

Compound Name (CAS No.) Core Structure Molecular Formula Melting Point (°C) Key Functional Groups Reactivity/Applications References
5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one (90167-18-3) Oxadiazolo[3,4-d]pyrimidine C₁₂H₁₄N₄O Not reported Amino, oxadiazole, pyrimidone Potential enzyme interaction or intermediate synthesis
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (Unspecified CAS) Triazolo[4,3-a]pyrimidine C₁₈H₁₄N₄O₂ 184 Hydroxyl, C=O, triazole Pharmaceutical candidate (spectral data suggests stability for drug design)
7-Amino-1,2,5-thiadiazolo[3,4-d]pyrimidines (Unspecified CAS) Thiadiazolo[3,4-d]pyrimidine Not reported Not reported Amino, thiadiazole Enzymatic oxidation by xanthine oxidase (similar to 4-aminopteridine)
N-[5-(Methylthio)[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl]-formamide (30720-55-9) Oxadiazolo[3,4-d]pyrimidine C₆H₅N₅O₂S Not reported Methylthio, formamide Undisclosed (likely biochemical probe or intermediate)

Structural and Functional Analysis

Heteroatom Variations: Oxadiazole vs. Thiadiazole: Replacing oxygen with sulfur in the thiadiazolo analog () increases electron density and alters enzymatic reactivity. Oxadiazole vs. Triazole: The triazolo analog () features a triazole ring fused to pyrimidinone, enhancing aromaticity and stability. Its hydroxyl and carbonyl groups may facilitate hydrogen bonding, as evidenced by IR peaks at 3433 cm⁻¹ (OH) and 1680 cm⁻¹ (C=O) .

Substituent Effects: Amino Group: The amino group at position 5 in the main compound may enhance nucleophilicity, enabling reactions with electrophiles (e.g., acylating agents). Methylthio and Formamide Groups: The methylthio group in 30720-55-9 introduces hydrophobicity, while the formamide substituent could participate in hydrogen bonding, altering solubility and target binding .

Physicochemical Properties: The triazolo analog () has a higher melting point (184°C) compared to typical oxadiazolo derivatives, likely due to stronger intermolecular interactions from its hydroxyl and carbonyl groups . Molecular formula discrepancies (e.g., C₁₂H₁₄N₄O for the main compound vs.

Notes on Data Limitations

  • Biological activity data for the main compound is absent in the provided evidence, necessitating further experimental validation.

Biological Activity

5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines oxadiazole and pyrimidine rings, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

PropertyValue
CAS Number 90180-97-5
Molecular Formula C4H3N5O2
Molecular Weight 153.10 g/mol
IUPAC Name 5-amino-6H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one
Canonical SMILES C12=NON=C1N=C(NC2=O)N

The biological activity of 5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one is primarily attributed to its interaction with various molecular targets. Research indicates that it can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which are critical in neuroprotection and anti-inflammatory responses. Additionally, it has been shown to prevent apoptosis in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Neuroprotective Effects

A study demonstrated that derivatives of 5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one exhibited significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The mechanism involved the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) production.

Anti-inflammatory Properties

In vitro assays have shown that this compound can effectively reduce pro-inflammatory cytokine production in activated macrophages. The inhibition of NF-kB signaling was identified as a key mechanism for its anti-inflammatory effects.

Case Studies

  • Neuroprotection in Animal Models :
    • In a mouse model of Alzheimer's disease, administration of 5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one resulted in reduced cognitive decline and decreased amyloid-beta plaque accumulation.
    • The compound was found to significantly improve memory retention in behavioral tests compared to control groups.
  • Cytotoxic Activity Against Cancer Cells :
    • A series of studies evaluated the cytotoxic effects of this compound against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis through caspase activation and cell cycle arrest at the G1 phase.
    • The IC50 values for MCF-7 cells were reported to be significantly lower than those for standard chemotherapeutic agents like doxorubicin.

Comparative Analysis

The biological activity of 5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one can be compared with similar compounds:

CompoundIC50 (µM)Mechanism of Action
5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one10.38Apoptosis induction via caspase activation
Doxorubicin15.0DNA intercalation and topoisomerase inhibition
Tamoxifen12.0Estrogen receptor modulation

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